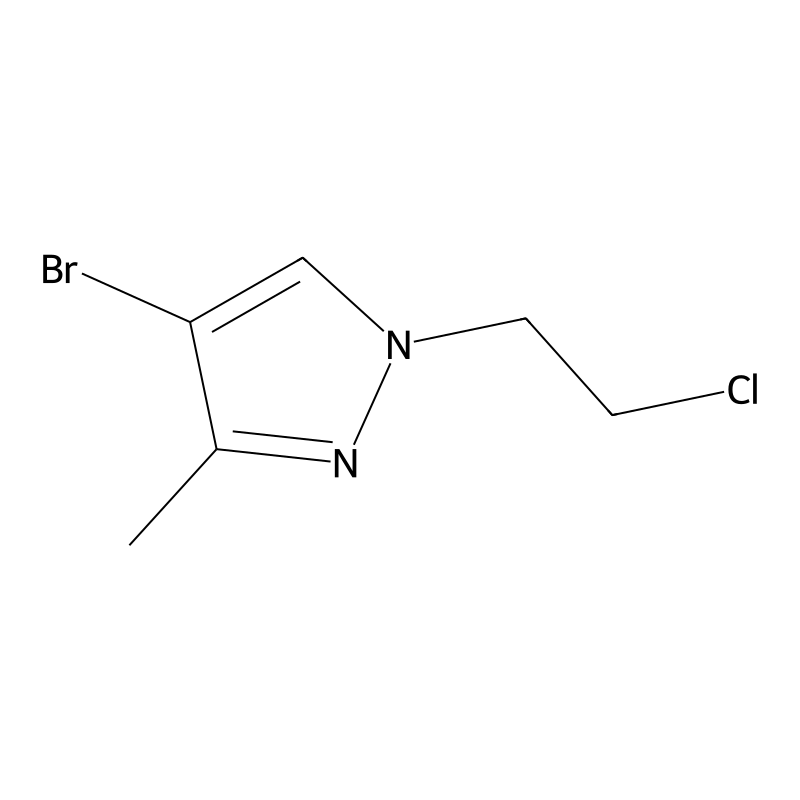

4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Properties and Potential Uses: Based on its structure, the molecule contains a pyrazole ring, a bromine atom, a chloroethyl group, and a methyl group. Pyrazoles are a class of five-membered heterocyclic rings known for their diverse biological activities []. The presence of the bromine and chloroethyl groups suggests potential applications in areas like medicinal chemistry, where these moieties can be used to explore bioactivity or introduce lipophilicity for drug design [, ].

- Emerging Research Area: The compound might be a relatively new discovery, and research into its properties and applications is still ongoing.

- Proprietary Research: It's also possible that 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole is being investigated by a specific research group or company, and the details are not publicly available due to confidentiality reasons.

Finding More Information:

If you require further information on this specific compound, you can try the following:

- Scientific Databases: Search for the CAS registry number (108354-38-7) in scientific databases like SciFinder or Reaxys. These resources might provide information on patents or research publications mentioning the compound.

- Chemical Suppliers: Some chemical suppliers might have information on the intended use or applications of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole in their product descriptions.

4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole is a chemical compound characterized by the molecular formula C6H8BrClN2 and a molecular weight of 223.5 g/mol. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in organic synthesis. The compound features a bromine atom at the 4-position, a chloroethyl group at the 1-position, and a methyl group at the 3-position of the pyrazole ring. This unique structure contributes to its reactivity and utility in various

There is no current information available on the mechanism of action of this specific compound.

- Palladium Complex Formation: The compound is used to synthesize palladium(II) complexes, which are effective catalysts in Suzuki-Miyaura coupling reactions. These reactions can achieve yields of up to 96%.

- Halogenation: It acts as a precursor for halogenated pyrazoles, facilitating the formation of 4-chloro derivatives that serve as intermediates in further synthetic transformations.

- Functionalization: The compound can undergo various functionalization reactions, enhancing its utility in synthetic organic chemistry for developing new pharmaceuticals and materials.

4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole exhibits notable biological activities:

- Enzyme Inhibition: It has been identified as an inhibitor of liver alcohol dehydrogenase, impacting metabolic pathways involving alcohol metabolism .

- Cellular Effects: The compound influences cellular processes by inhibiting oxidative phosphorylation, ATP exchange reactions, and calcium uptake, indicating its potential as a biochemical tool.

- Molecular Mechanism: Its inhibitory effects are attributed to binding interactions with specific enzymes, blocking substrate access and catalytic activity.

The synthesis of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole can be achieved through various methods:

- Starting Material Utilization: It can be synthesized from 4-bromo-1H-pyrazole by reacting it with 2-chloroethylamine under suitable conditions. This method allows for the introduction of the chloroethyl group effectively .

- Multistage Synthesis: A multistage process may involve initial bromination followed by chlorination and subsequent methylation to achieve the desired structure.

The applications of 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole are diverse:

- Catalysis: Its role in synthesizing palladium complexes makes it valuable in catalysis, particularly for cross-coupling reactions essential in organic synthesis.

- Pharmaceutical Development: The compound serves as a precursor for developing biologically active compounds, including potential pharmaceuticals targeting various metabolic pathways .

- Material Science: Its utility extends to material science where it aids in creating novel materials with specific properties through functionalization.

Studies on 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole reveal its interactions with biological molecules:

- Enzyme Interactions: The compound's ability to inhibit liver alcohol dehydrogenase has been extensively studied, showcasing its potential therapeutic applications in managing alcohol-related disorders .

- Cellular Mechanisms: Research indicates that it alters cellular mechanisms by affecting energy metabolism and ion transport processes within cells.

Several compounds share structural similarities with 4-Bromo-1-(2-chloroethyl)-3-methyl-1H-pyrazole. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Bromo-1H-pyrazole | Contains bromine at the 4-position | Acts as a precursor for various pyrazole derivatives |

| 3-Methyl-4-bromo-1H-pyrazole | Methyl group at the 3-position | Exhibits antimicrobial activity |

| 5-Methyl-4-bromo-1H-pyrazole | Methyl group at the 5-position | Known for anti-inflammatory properties |

| 4-Chloro-3-methyl-1H-pyrazole | Chlorine at the 4-position | Used in agrochemical applications |

| 4-Bromo-3-nitro-1H-pyrazole | Nitro group at the 3-position | Exhibits unique coordination properties with metals |

These compounds illustrate various modifications that can lead to different biological activities and applications while retaining core pyrazole characteristics.